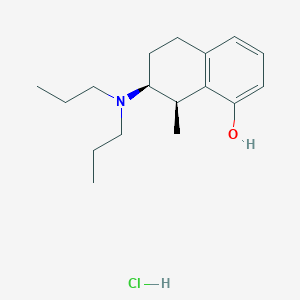
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a synthetic compound that acts as a selective agonist for the serotonin receptor subtype 1A (5-HT1A). This compound has been widely used in scientific research to investigate the physiological and biochemical effects of 5-HT1A receptor activation.
Mécanisme D'action
8-OH-DPAT acts as a selective agonist for the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor by 8-OH-DPAT leads to the activation of several intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the modulation of neurotransmitter release and neuronal activity.
Effets Biochimiques Et Physiologiques
The activation of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors by 8-OH-DPAT has been shown to have several biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of neuroendocrine function. 8-OH-DPAT has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
8-OH-DPAT has several advantages for use in lab experiments. It is a selective agonist for the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor, which allows for the specific investigation of the physiological and biochemical effects of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor activation. It also has a high affinity for the receptor, which allows for the use of lower concentrations of the compound. However, there are also limitations to the use of 8-OH-DPAT in lab experiments. It has a relatively short half-life, which requires frequent dosing. It also has a narrow therapeutic window, which can lead to toxic effects at higher concentrations.
Orientations Futures
There are several future directions for research on 8-OH-DPAT. One area of research is the investigation of the role of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors in the pathophysiology of psychiatric disorders, such as anxiety and depression. Another area of research is the development of new compounds that can selectively target 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors with improved pharmacological properties. Additionally, the use of 8-OH-DPAT in combination with other compounds, such as selective serotonin reuptake inhibitors, may have therapeutic benefits for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 8-OH-DPAT involves several steps, starting from the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylethanone. This compound is then reduced to 2-amino-1-phenylethanone, which is further reacted with N,N-di-n-propylamine to yield 8-OH-DPAT. The purity and yield of the final product can be improved by recrystallization and chromatography.
Applications De Recherche Scientifique
8-OH-DPAT has been widely used in scientific research to investigate the physiological and biochemical effects of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor activation. This compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and acetylcholine. It has also been used to study the role of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors in anxiety, depression, and other psychiatric disorders.
Propriétés
Numéro CAS |
110312-35-1 |
|---|---|
Nom du produit |
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin |
Formule moléculaire |
C17H28ClNO |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
(7S,8R)-7-(dipropylamino)-8-methyl-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-16(19)17(14)13(15)3;/h6-8,13,15,19H,4-5,9-12H2,1-3H3;1H/t13-,15-;/m0./s1 |
Clé InChI |
VEIZGNXHIQVBNX-SLHAJLBXSA-N |
SMILES isomérique |
CCCN(CCC)[C@H]1CCC2=C([C@H]1C)C(=CC=C2)O.Cl |
SMILES |
CCCN(CCC)C1CCC2=C(C1C)C(=CC=C2)O.Cl |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1C)C(=CC=C2)O.Cl |
Autres numéros CAS |
110312-35-1 |
Synonymes |
8-HMPAT 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin hydrochloride, (+)-isomer 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, (+-)-isomer 8-hydroxy-1-methyl-DPAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




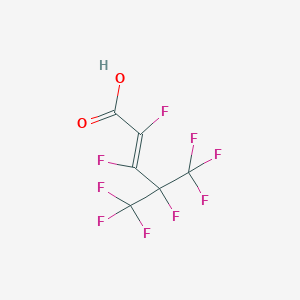
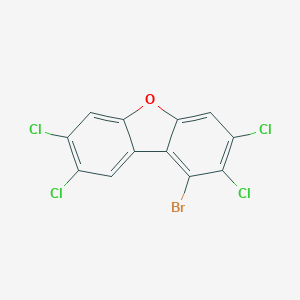
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
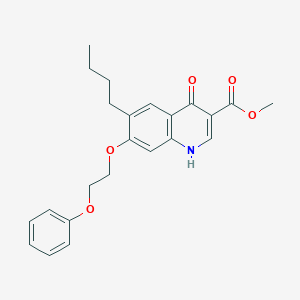
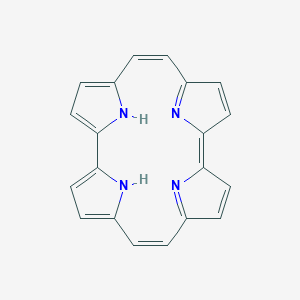
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)

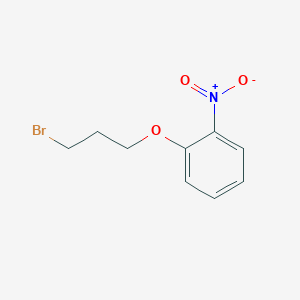
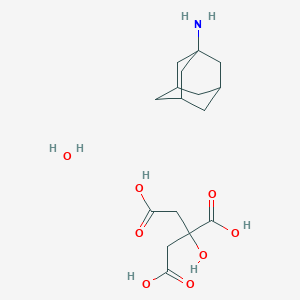
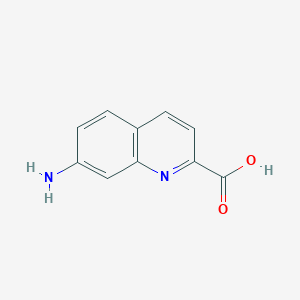
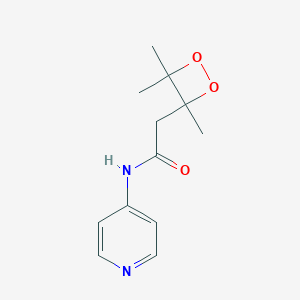
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
